

effect of anticoagulants on serum GGT measurement with GPNA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma-L-Glutamyl-p-nitroanilide*

Cat. No.: *B12061768*

[Get Quote](#)

Technical Support Center: GGT Measurement with GPNA

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effect of anticoagulants on serum gamma-glutamyl transferase (GGT) measurement using the Gamma-Glutamyl-p-Nitroanilide (GPNA) method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type for GGT measurement using the GPNA method?

A1: Fresh, clear, unhemolyzed serum is the preferred specimen for GGT measurement.^{[1][2]} While some protocols suggest that plasma collected with heparin may be used, it is generally recommended to avoid anticoagulants due to potential interference.^{[1][2]}

Q2: How do different anticoagulants affect GGT activity measurement?

A2: Several common anticoagulants can interfere with GGT activity measurement, leading to inaccurate results. EDTA, citrate, and oxalate are known to inhibit GGT activity, resulting in falsely lower values.^{[3][4]} Heparin has been shown to cause significant interference, which can manifest as either an increase or decrease in measured GGT activity depending on the specific assay conditions and the presence of other plasma proteins.^{[5][6][7][8]}

Q3: Why does EDTA interfere with the GGT assay?

A3: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds divalent cations like magnesium (Mg^{2+}) and zinc (Zn^{2+}).^{[4][9]} These ions can act as cofactors for various enzymes. By chelating these ions, EDTA can inhibit the activity of GGT, leading to falsely decreased measurements.^{[9][10][11]}

Q4: What is the mechanism of heparin interference in the GGT assay?

A4: Heparin interference in GGT assays is complex. Evidence suggests that it can be caused by the formation of turbidity due to complexes between heparin and plasma proteins, particularly fibrinogen.^[5] This turbidity can interfere with the photometric reading of the assay.^[5] Some studies have reported an apparent increase in GGT activity in the presence of heparin, while others have noted a decrease.^{[6][7][8][12]} The effect can also be time-dependent and may be reduced by increasing the ionic strength of the reaction mixture.^[5]

Troubleshooting Guide

Issue 1: GGT levels are unexpectedly low.

Possible Cause	Troubleshooting Step
Sample collected in an inappropriate anticoagulant tube (e.g., EDTA, citrate, oxalate).	Verify the type of collection tube used. If an incorrect anticoagulant was used, a new sample should be collected in a serum tube (red top) or a serum separator tube (SST). It is essential to follow the correct order of draw to prevent cross-contamination from EDTA tubes. ^[9]
EDTA contamination from another sample.	Review sample handling procedures to prevent cross-contamination. If contamination is suspected, recollect the sample, ensuring proper phlebotomy and handling techniques. ^{[9][13]}

Issue 2: GGT levels are unexpectedly high or variable.

Possible Cause	Troubleshooting Step
Sample collected in a heparin tube.	Heparin can cause unpredictable interference. [5][6][7][8] It is best to recollect the sample using a serum tube. If heparinized plasma must be used, the laboratory should validate the specific GGT assay with this sample type.[4]
Hemolysis in the sample.	Visually inspect the sample for hemolysis (pink or red discoloration). While GGT is reportedly not significantly affected by mild to moderate hemolysis, severe hemolysis can interfere with many biochemical assays.[14] A new, non-hemolyzed sample should be requested.
Turbidity in the sample (lipemia).	Visually inspect the sample for a milky appearance. Lipemia can interfere with photometric readings. Ultracentrifugation of the sample may be necessary to remove lipids.

Quantitative Data Summary

The following table summarizes the reported effects of common anticoagulants on GGT measurement.

Anticoagulant	Reported Effect on GGT Activity	Mechanism of Interference
EDTA	Decreased[3][10][11]	Chelation of divalent cation cofactors (e.g., Mg^{2+} , Zn^{2+})[4][9]
Citrate	Decreased[3]	Chelation of calcium ions, which may indirectly affect enzyme stability or activity.
Oxalate	Decreased[4]	Chelation of calcium ions.[15][16] Can also inhibit other enzymes.[4]
Heparin	Variable (Increased or Decreased)[5][6][7][8]	Formation of turbidity through complexing with plasma proteins (e.g., fibrinogen), leading to photometric interference.[5]

Experimental Protocols

Standard GGT Measurement using the GPNA Method (Szasz Method)

This protocol is a generalized representation based on the Szasz method, which is widely recommended.[1][2][17]

Principle:

Gamma-glutamyl transferase (GGT) catalyzes the transfer of a γ -glutamyl group from the substrate L- γ -glutamyl-p-nitroanilide (GPNA) to an acceptor, glycylglycine. This reaction releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[1][17][18]

Reaction: L-γ-Glutamyl-p-nitroanilide + Glycylglycine $\xrightarrow{\text{GGT}}$ L-γ-Glutamyl-glycylglycine + p-Nitroaniline

Reagents:

- R1 (Buffer/Acceptor Solution): Tris buffer with glycylglycine.
- R2 (Substrate Solution): L-γ-glutamyl-p-nitroanilide (GPNA).
- Working Reagent: Prepared by mixing R1 and R2 according to the manufacturer's instructions.
- Sample: Serum (preferred) or plasma.
- Calibrators and Controls: With known GGT concentrations.

Procedure:

- Reagent Preparation: Prepare the working reagent as per the kit instructions. Allow all reagents and samples to reach room temperature.
- Assay Setup:
 - Pipette the specified volume of working reagent into cuvettes or microplate wells.
 - Add the specified volume of sample (serum, control, or calibrator) to the corresponding cuvettes/wells.
- Incubation and Measurement:
 - Mix the contents gently.
 - Incubate the reaction mixture at a constant temperature (typically 37°C).
 - Measure the change in absorbance at 405 nm over a defined period (kinetic measurement). The initial reading is taken after a short lag phase (e.g., 60 seconds), followed by subsequent readings at fixed intervals (e.g., every 60 seconds for 3-5 minutes).^[17]

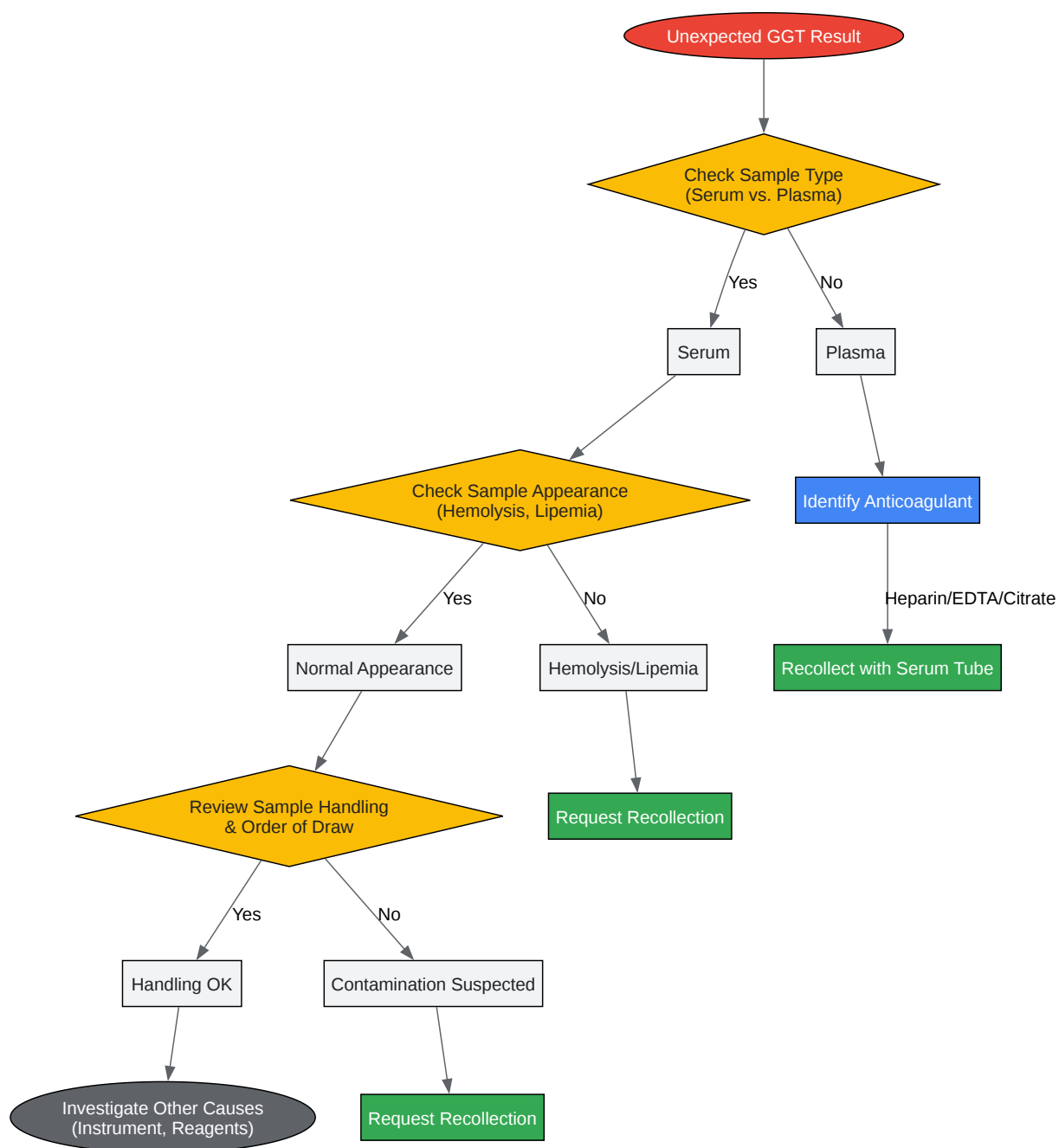
- Calculation:
 - Calculate the mean change in absorbance per minute ($\Delta A/\text{min}$).
 - GGT activity (U/L) = ($\Delta A/\text{min}$) x Factor.
 - The factor is derived from the molar extinction coefficient of p-nitroaniline, the sample volume, and the total reaction volume.^[17]

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for GGT measurement.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for unexpected GGT results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reckondiagnosics.com [reckondiagnosics.com]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. Inhibitory effect of different anticoagulants on gamma-glutamyl transpeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heparin-induced increase in plasma and serum gamma-glutamyl transpeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Falsely decreased Abbott Alinity-c gamma-glutamyl transferase-2 result from paraprotein and heparin interference: case report and subsequent laboratory experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the nature of anticoagulant on the determination of gamma glutamyl transferase activity in blood | ASJP [asjp.cerist.dz]
- 9. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 10. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors known to significantly affect performance of tests/interpretation of results - Manchester University NHS Foundation Trust [mft.nhs.uk]
- 12. testing.com [testing.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Importance of Potassium Oxalate as an Anticoagulant in Blood Collection Tubes [needle.tube]

- 16. needle.tube [needle.tube]
- 17. biolabo.fr [biolabo.fr]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [effect of anticoagulants on serum GGT measurement with GPNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12061768#effect-of-anticoagulants-on-serum-ggt-measurement-with-gpna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com